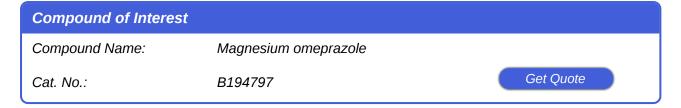


An In-depth Technical Guide to the Crystal Structure Analysis of Magnesium Omeprazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the crystal structure analysis of **magnesium omeprazole**, a proton pump inhibitor widely used in the treatment of acid-related gastrointestinal disorders. The guide focuses on the various polymorphic and hydrated forms of **magnesium omeprazole** and its S-enantiomer, esomeprazole magnesium, detailing the experimental methodologies for their preparation and characterization.

Introduction

Omeprazole is a chiral molecule, and its magnesium salt can exist in various solid-state forms, including crystalline polymorphs, hydrates, and amorphous forms. These different forms can exhibit distinct physicochemical properties, such as solubility, stability, and bioavailability, which are critical for drug development and formulation. Understanding the crystal structure of these forms is therefore of paramount importance. This guide summarizes the key findings from crystallographic studies and provides detailed experimental protocols.

Polymorphic and Hydrated Forms

Magnesium omeprazole and its S-enantiomer, esomeprazole magnesium, are known to exist in several crystalline forms, including:

 Esomeprazole Magnesium Water/Butanol Solvate: A tetrahydrate with two 1-butanol molecules.[1]



- Magnesium Omeprazole Dihydrate: Two forms, A and B, have been reported.
- Magnesium Omeprazole Trihydrate: Multiple polymorphic forms, including G-1 and G-2 of the S-enantiomer, have been identified.[2]
- Amorphous Form: A non-crystalline form of **magnesium omeprazole**.

The stability and interconversion of these forms are influenced by factors such as temperature, solvent, and humidity.

Crystal Structure Data

Detailed single-crystal X-ray diffraction data is crucial for a complete understanding of the three-dimensional arrangement of atoms in a crystal lattice. To date, the most detailed publicly available crystal structure is that of an esomeprazole magnesium water/butanol solvate.

Table 1: Single-Crystal X-ray Diffraction Data for Esomeprazole Magnesium Water/Butanol Solvate[1]



Parameter	Value
CCDC Deposition Number	1468173
Chemical Formula	C126H198Mg3N18O36S6
Formula Weight (g/mol)	2806.30
Crystal System	Hexagonal
Space Group	P6 ₃
a (Å)	18.123(4)
b (Å)	18.123(4)
c (Å)	22.456(5)
α (°)	90
β (°)	90
γ (°)	120
Volume (ų)	6389(3)
Z	2
Density (calculated) (Mg/m³)	1.459
Absorption Coefficient (mm ⁻¹)	0.165
F(000)	3012

While single-crystal data for the common dihydrate and trihydrate forms are not readily available in the public domain, they are often characterized by Powder X-ray Diffraction (PXRD).

Table 2: Characteristic PXRD Peaks for (S)-Omeprazole Magnesium Trihydrate Polymorphs (Form G-1 and G-2)[2]



Polymorph	Characteristic Peaks (2θ ± 0.2°)
Form G-1	13.0671, 22.2772
Form G-2	Data is typically presented in a full pattern in literature (see Figure 2 of WO2007031845A2)

Experimental Protocols

Detailed methodologies are essential for the synthesis and characterization of specific crystalline forms of **magnesium omeprazole**.

- Dissolution: Dissolve 0.700 g of amorphous esomeprazole magnesium in 40.0 mL of 1butanol.
- Filtration: Filter the solution to obtain a clear solution.
- Antisolvent Addition: Add 2.0 mL of distilled water to the clear solution.
- Crystallization: Leave the solution undisturbed at 5.0 °C for 2–3 weeks until single crystals form.
- Crystal Mounting: Mount a suitable single crystal on a diffractometer.
- Data Collection: Collect diffraction data at a controlled temperature using a specific radiation source (e.g., Mo Kα).
- Structure Solution and Refinement: Solve the crystal structure using direct methods and refine it using full-matrix least-squares on F². Software such as SHELXTL is commonly used for this purpose.
- Reaction Setup: Treat a solution of a potassium or sodium salt of (S)-omeprazole in water with a source of magnesium (e.g., magnesium sulfate).
- Temperature Control: Maintain the reaction temperature between -10 °C and 20 °C.
- Recovery: Isolate the resulting precipitate of the magnesium salt of (S)-omeprazole trihydrate in polymorph form G-1 by filtration and dry the crystals.

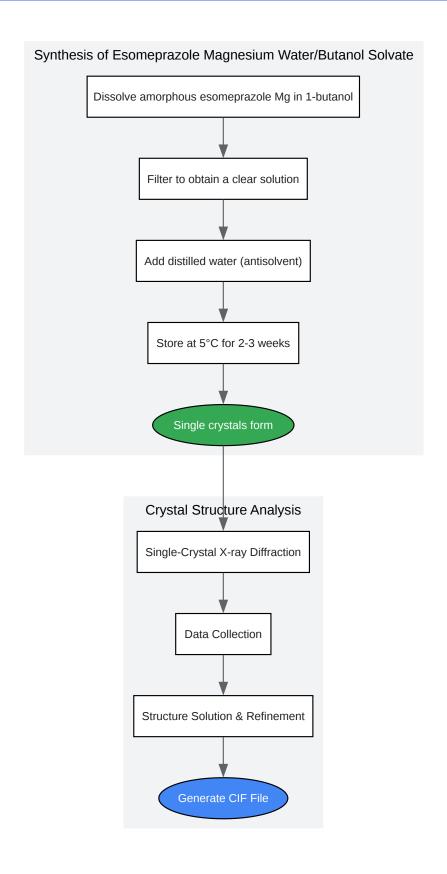


- Initial Reaction: Treat a solution of the sodium salt of (S)-omeprazole in a first organic solvent (e.g., methanol) with a magnesium source to form the magnesium salt.
- Solvent Treatment: Treat the solution containing the magnesium salt with a second organic solvent (e.g., acetone).
- Recovery: Recover the magnesium salt of (S)-omeprazole trihydrate in polymorph form G-2 by isolating the precipitate and drying.
- Sample Preparation: Gently grind the sample to ensure homogeneity and a uniform particle size.
- Data Acquisition: Record the diffraction pattern using a powder diffractometer, typically with Cu Kα radiation.
- Data Analysis: Analyze the positions (in °2θ) and relative intensities of the diffraction peaks to identify the crystalline form.

Visualizations

The following diagrams illustrate key workflows and relationships in the study of **magnesium omeprazole**'s crystal structure.

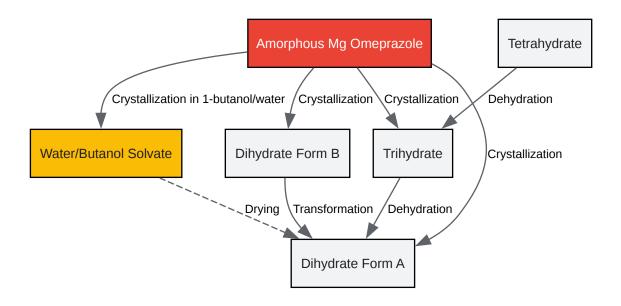




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Workflow for the synthesis and analysis of esomeprazole magnesium solvate.





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Relationships between different forms of magnesium omeprazole.

Conclusion

The crystal structure analysis of **magnesium omeprazole** reveals a complex landscape of polymorphism and hydration. The existence of various crystalline and amorphous forms necessitates thorough characterization to ensure the quality, stability, and efficacy of the final drug product. While detailed single-crystal X-ray diffraction data for all known forms is not yet publicly available, the comprehensive data for the esomeprazole magnesium water/butanol solvate provides significant insight into the coordination chemistry and intermolecular interactions. Further research to elucidate the crystal structures of the dihydrate and trihydrate forms of both racemic and enantiomerically pure **magnesium omeprazole** would be highly beneficial for the pharmaceutical sciences.

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